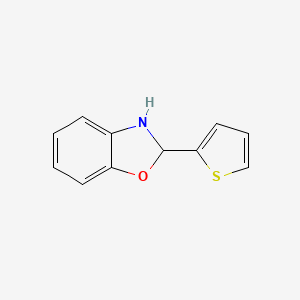

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole

Description

Fundamental Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Synthesis

The benzoxazole scaffold, an aromatic bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in contemporary chemical synthesis. researchgate.netthieme-connect.com Its prevalence is notable across a wide spectrum of fields, from pharmaceuticals to material science. researchgate.netthieme-connect.com

In Natural Products and Pharmaceuticals: Benzoxazole motifs are integral components of numerous naturally occurring compounds and synthetic pharmaceuticals. mdpi.com Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets. nih.gov Consequently, benzoxazole derivatives have been shown to exhibit a broad range of pharmacological activities, including:

Antimicrobial nih.gov

Antifungal nih.gov

Anticancer nih.gov

Anti-inflammatory nih.gov

Antioxidant nih.gov

The versatility of the benzoxazole core allows for extensive functionalization, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates. researchgate.net The development of selective inhibitors for enzymes like cyclooxygenase-2 (COX-2) and VEGFR-2 underscores the therapeutic potential of this scaffold. nih.govnih.gov

In Materials Science: Beyond their medicinal applications, benzoxazole-containing molecules are valued in materials science for their unique photophysical and electronic properties. researchgate.net These characteristics make them suitable for applications in:

Organic light-emitting diodes (OLEDs) nih.gov

Fluorescent probes researchgate.net

Organic electronics nih.gov

The inherent stability and aromaticity of the benzoxazole system contribute to the robustness and performance of these materials. researchgate.net

Synthetic Accessibility: A key factor contributing to the widespread use of benzoxazoles is their accessibility through various synthetic methodologies. nih.gov The most common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, a reaction that can be facilitated by a range of catalysts and conditions. thieme-connect.comajchem-a.com This synthetic tractability allows for the creation of diverse libraries of benzoxazole derivatives for screening and optimization in both drug discovery and materials science. researchgate.net

Strategic Importance of Thiophene (B33073) Moieties in the Design of Functional Organic Materials and Reagents

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of functional organic materials and reagents. numberanalytics.com Its unique electronic properties, arising from the delocalization of π-electrons across the ring, make it a versatile building block in organic synthesis. numberanalytics.com

In Functional Organic Materials: The thiophene moiety is a fundamental component in the development of organic electronic materials. researchgate.net Its ability to support charge transport and its tunable electronic properties have led to its incorporation into:

Conducting Polymers: Polythiophenes and oligothiophenes are well-known for their electrical conductivity upon doping, making them suitable for applications in organic electronics and photovoltaics. numberanalytics.comnumberanalytics.com

Organic Semiconductors: Thiophene-based molecules are utilized in the fabrication of organic thin-film transistors (OTFTs) and organic solar cells due to their semiconducting properties. researchgate.net

Dyes and Pigments: The extended π-conjugation in thiophene derivatives leads to strong absorption and emission in the visible region, making them useful as dyes in various applications, including dye-sensitized solar cells. longdom.org

As a Versatile Reagent in Organic Synthesis: The thiophene ring exhibits a rich and diverse reactivity, allowing for its functionalization and incorporation into more complex molecular architectures. numberanalytics.comnumberanalytics.com It can undergo a variety of chemical transformations, including:

Electrophilic Substitution: Thiophene is more reactive than benzene towards electrophilic substitution, allowing for the introduction of various functional groups onto the ring. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions: Thiophene derivatives are readily employed in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of complex conjugated systems. numberanalytics.com

C-H Activation: Direct functionalization of C-H bonds on the thiophene ring is an increasingly important strategy for the efficient synthesis of substituted thiophenes. numberanalytics.com

The ability to replace a benzene ring with a thiophene ring in biologically active compounds without a significant loss of activity, a concept known as bioisosterism, further highlights the strategic importance of thiophene in medicinal chemistry. wikipedia.org

Specific Research Focus: The Unique Attributes and Potential of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole and its Analogues

The specific compound at the heart of this article, This compound , represents a compelling fusion of the benzoxazole and thiophene scaffolds. The dihydro-1,3-benzoxazole core, also known as a benzoxazoline, provides a non-aromatic, flexible linkage between the thienyl substituent and the benzoxazole precursor moiety. This structural feature distinguishes it from its fully aromatized 2-(2-thienyl)benzoxazole counterpart and offers unique stereochemical and conformational possibilities.

The synthesis of this compound can be achieved through the condensation of 2-aminophenol (B121084) with 2-thiophenecarboxaldehyde. evitachem.com This reaction exemplifies a green chemistry approach, particularly when catalyzed by materials such as fly ash, which minimizes the use of hazardous solvents and utilizes industrial waste. evitachem.com

The potential of this molecule and its analogues lies in the synergistic interplay between the electron-rich thiophene ring and the versatile benzoxazole framework. The dihydro nature of the benzoxazole ring in the parent compound allows for subsequent chemical transformations, such as dehydrogenative aromatization, to access the fully conjugated 2-(2-thienyl)benzoxazole system. evitachem.com

Research into this class of compounds is driven by the prospect of discovering novel molecules with enhanced or entirely new properties. The strategic combination of these two important heterocycles opens avenues for the development of:

Novel Pharmaceutical Agents: By leveraging the established biological activities of both benzoxazoles and thiophenes, their combined structure could lead to compounds with improved efficacy, selectivity, or novel mechanisms of action.

Advanced Functional Materials: The electronic communication between the thiophene and benzoxazole moieties could give rise to materials with tailored photophysical and electronic properties, suitable for applications in organic electronics and optoelectronics.

The exploration of this compound and its derivatives is a testament to the ongoing quest in organic chemistry to create novel molecular architectures with enhanced functionality and potential for real-world applications.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNBQQQFNUWSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Spectroscopic Characterization of 2 2 Thienyl 2,3 Dihydro 1,3 Benzoxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. Through a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, detailed insights into the atomic arrangement and connectivity can be obtained.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectroscopy provides fundamental information regarding the chemical environment of hydrogen, carbon, and nitrogen nuclei within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is instrumental in identifying the various types of protons and their immediate surroundings. For 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole, the spectrum is anticipated to display distinct signals corresponding to the benzoxazole (B165842) and thiophene (B33073) ring systems. Protons on the aromatic benzoxazole ring are expected to resonate in the typical downfield region of approximately δ 7.0-8.0 ppm. The dihydrooxazole ring protons, namely the methine proton at the C2 position and the proton on the nitrogen, would appear further upfield. The protons of the thiophene ring would also be located in the aromatic region, with their precise chemical shifts and coupling patterns providing information about their positions. For comparison, in the related compound 2-[(E)-2-phenylethenyl]-1,3-benzoxazole, the benzoxazole protons are observed as multiplets in the range of δ 7.34 to 7.72 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for determining the number of chemically distinct carbon atoms. The aromatic carbons of both the benzoxazole and thiophene moieties are expected to appear in the downfield region of the spectrum (δ 110-160 ppm). A key signal would be that of the C2 carbon of the benzoxazole ring, which, being bonded to both an oxygen and a nitrogen atom, would have a characteristic chemical shift. For instance, the C2 carbon in 2-benzylbenzo[d]oxazole resonates at δ 165.1 ppm mdpi.com. The carbon atom of the dihydrooxazole ring would be expected at a more upfield chemical shift.

¹⁵N NMR Spectroscopy: While less frequently utilized due to inherent sensitivity challenges, ¹⁵N NMR spectroscopy can offer unique insights into the electronic structure of the nitrogen atom within the benzoxazole ring. The chemical shift of the nitrogen atom is sensitive to its hybridization state and its participation in the heterocyclic system.

Below is a table of predicted chemical shifts for the target compound based on known data for its analogues.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoxazole Aromatic-H | 7.0 - 8.0 | 110 - 155 |

| Thiophene Aromatic-H | 7.0 - 7.8 | 120 - 145 |

| Dihydrooxazole C2-H | 5.0 - 6.0 | 80 - 95 |

| Dihydrooxazole N-H | 4.0 - 5.0 | - |

| Benzoxazole C2 | - | 160 - 170 |

| Disclaimer: These are predicted values based on the analysis of analogous compounds and may differ from experimental values. |

Multidimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H spin-spin coupling networks, allowing for the sequential assignment of protons within a spin system. In this compound, COSY would be vital for assigning the protons on both the benzoxazole and thiophene rings by revealing their through-bond correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom, providing a powerful method for assigning the ¹³C spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range ¹H-¹³C correlations (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule and for assigning quaternary carbons. For the target molecule, HMBC would be expected to show correlations between the C2 proton of the dihydrooxazole ring and carbons of both the benzoxazole and thiophene rings, thus confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are in close spatial proximity. This information is key to determining the three-dimensional structure and stereochemistry. For example, NOESY could be used to determine the relative orientation of the thiophene and benzoxazole moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a widely used technique for the identification of functional groups. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds present in the molecule. In a structurally similar compound, 2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole, key IR absorptions include those for C-H stretching at 3062 cm⁻¹, C=C stretching at 1643 cm⁻¹, and C-O stretching at 1244 cm⁻¹ nih.gov.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1000 - 1300 |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy offers complementary information to FTIR, being particularly sensitive to non-polar and symmetric molecular vibrations. The Raman spectrum of this compound would likely feature strong signals from the symmetric stretching vibrations of the aromatic rings in the benzoxazole and thiophene units.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. The fragmentation pattern observed in the mass spectrum provides structural clues. For this compound, HRMS would provide the exact mass of the molecular ion. The fragmentation would likely involve cleavage of the bond connecting the thiophene ring to the dihydrobenzoxazole moiety, as well as fragmentation within the heterocyclic rings themselves, providing further confirmation of the structure.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of chromophores based on the thienyl-benzoxazole scaffold are critical to understanding their potential in various applications. These properties are governed by the nature of their electronic transitions, which can be probed using various spectroscopic techniques.

The UV-Vis absorption spectra of benzoxazole derivatives, particularly those featuring aryl or heteroaryl substituents like a thienyl group, are characterized by intense absorption bands in the ultraviolet range. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated π-system of the molecule. For instance, new fluorophores incorporating the 2,1,3-benzoxadiazole heterocycle exhibit absorption maxima around 419 nm. researchgate.net The position and intensity of these absorption bands are influenced by the molecular structure, including the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. frontiersin.org

In related 2-(2'-hydroxyphenyl)benzoxazole derivatives, which are known to be strong UV absorbers, the maximum absorption wavelengths (λmax) can range from 336 to 374 nm, covering both UVA and UVB regions of the spectrum. The introduction of a thiophene linker into similar diketopyrrolopyrrole-benzoxazole systems has been shown to produce a significant bathochromic (red-shift) of the primary absorption band, moving it from approximately 510-530 nm to 610-620 nm. nih.gov This highlights the role of the thienyl group in extending the π-conjugation and lowering the energy of the S₀ → S₁ transition.

Table 1: UV-Vis Absorption Data for Selected Benzoxazole Analogues

| Compound Class | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| 2,1,3-Benzoxadiazole Derivatives | ~419 nm | π-π* | researchgate.netfrontiersin.org |

| 2-(2'-hydroxyphenyl)benzoxazole Derivatives | 336 - 374 nm | π-π* |

Many thienyl-benzoxazole and related benzoxazole derivatives are highly fluorescent, a property directly linked to the efficiency of radiative decay from the first excited singlet state (S₁). The fluorescence quantum yield (ΦF), which measures this efficiency, is a critical parameter. For some new fluorophores based on the 2,1,3-benzoxadiazole ring, strong fluorescence emission is observed with quantum yields around 0.5. researchgate.net These compounds often exhibit a large Stokes shift, which is the difference in energy between the absorption and emission maxima, a characteristic attributed to an intramolecular charge transfer (ICT) state. researchgate.net

The molecular structure and environment heavily influence emission properties. For example, linking a benzoxazole moiety to a diketopyrrolopyrrole core via a thiophene ring can lead to a significant red-shift in emission, though it may also decrease the fluorescence quantum yield compared to analogues without the extended π-system. nih.gov The quantum yield can be finely tuned through chemical modification. In a series of benzothiazole-difluoroborates, isomeric compounds with different substituent placements exhibited quantum yields ranging from nearly 0% to almost 100%.

Table 2: Photophysical Properties of Selected Benzoxazole Analogues

| Compound Class | Emission Type | Quantum Yield (ΦF) | Key Features | Reference |

|---|---|---|---|---|

| 2,1,3-Benzoxadiazole Derivatives | Fluorescence | ~0.5 | Large Stokes Shift, ICT State | researchgate.net |

While specific studies on the laser activity of this compound are not widely reported, the potential for such activity can be inferred from the properties of analogous compounds. Materials capable of acting as a gain medium for lasers, often called laser dyes, must possess specific photophysical characteristics, including high fluorescence quantum yields, high photostability, and a large radiative decay rate. aip.orgmedchemexpress.com

A key indicator of a material's suitability for lasing is the observation of amplified spontaneous emission (ASE). aip.orgresearchgate.net ASE is the phenomenon where spontaneously emitted photons stimulate the emission of further photons as they travel through an excited medium, leading to significant light amplification. For example, an octafluorene derivative in a spin-coated neat film exhibited an extremely low ASE threshold of 90 nJ/cm², which was directly related to its high photoluminescence quantum yield of 87% and its large radiative decay rate of 1.7 × 10⁹ s⁻¹. aip.org Similarly, compounds like 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole are explicitly classified as laser dyes due to their high photoluminescence quantum efficiency. medchemexpress.com

Given that many thienyl-benzoxazole analogues exhibit strong fluorescence and high quantum yields, they possess foundational properties required for laser dyes. Future investigations would need to focus on measuring their radiative decay rates, photostability under intense excitation, and screening for ASE to fully assess their potential as organic laser materials.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. While the crystal structure for the parent this compound is not detailed in the provided sources, extensive data exists for the closely related analogue, 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole.

The analysis of this analogue reveals significant details about the molecular conformation and packing. The molecule consists of two 1,3-benzoxazole rings linked by a central thiophene ring. The benzoxazole rings themselves are nearly planar. The dihedral angle, or twist, between the thiophene ring and the adjacent oxazole (B20620) rings is a critical parameter. In this analogue, the thiophene ring makes dihedral angles of 21.54° and 4.49° with the planes of the two different five-membered oxazole rings. This deviation from complete planarity affects the extent of π-conjugation across the molecule.

The crystal packing is controlled by non-covalent interactions, particularly π–π stacking. In the solid state of the analogue, a centroid–centroid distance of 3.748 Å is observed between interacting thiophene and benzene (B151609) rings, indicative of such stacking forces that help stabilize the crystal lattice.

Table 3: Crystallographic Data for 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₆N₂O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0852 (12) |

| b (Å) | 11.520 (2) |

| c (Å) | 16.986 (3) |

| α (°) | 72.79 (3) |

| β (°) | 88.88 (3) |

| γ (°) | 79.32 (3) |

| Volume (ų) | 1116.9 (4) |

Based on a comprehensive search of the available scientific literature, it has been determined that there are no specific computational chemistry studies published that focus solely on the compound “this compound.”

While computational studies exist for related derivatives, such as 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene, 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole, and other substituted benzoxazoles, this information does not directly apply to the unsubstituted parent compound requested.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on the computational chemistry of “this compound” due to the absence of specific research findings and data in the public domain.

Computational Chemistry and Theoretical Studies on Thienyl Benzoxazole Compounds

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations offer a computational microscope to observe the movements of atoms within a molecule over time. This technique is instrumental in understanding the flexibility and structural preferences of compounds like 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole.

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the thienyl and benzoxazole (B165842) rings allows the molecule to adopt various shapes, or conformations. The collection of all possible conformations and their corresponding energies is known as the conformational landscape.

A critical parameter in defining this landscape is the torsional angle between the two heterocyclic rings. Computational studies can map the potential energy as this angle is systematically varied, revealing the most stable, low-energy conformations. Thienyl-benzoxazole amino acid derivatives, for instance, can be incorporated into peptides and used as energy donors in conformational studies, highlighting the importance of understanding their spatial arrangements. nih.gov

Table 3: Illustrative Torsional Energy Profile for a Bi-aromatic System

| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | High | Eclipsed (Steric Hindrance) |

| 45 | Intermediate | Skewed |

| 90 | Low | Perpendicular (Stable) |

| 135 | Intermediate | Skewed |

| 180 | High | Eclipsed (Steric Hindrance) |

This table provides a generalized representation of the energy changes associated with rotation around a single bond connecting two aromatic rings.

The surrounding solvent environment can significantly influence a molecule's behavior. For thienyl-benzoxazole compounds, the polarity of the solvent can affect their conformational preferences and photophysical properties. The position of tautomeric equilibria in related hydroxythiophenes, for example, is greatly influenced by solvent effects. vdoc.pub

Computational models can simulate these interactions explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. These simulations can predict how properties like absorption and emission spectra might change in different solvents, a phenomenon known as solvatochromism, which has been studied in thienyl- and bithienyl-1,3-benzothiazoles. researchgate.net

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are a powerful tool for unraveling the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, and intermediate structures, chemists can gain a detailed understanding of how a synthesis proceeds.

A key element in any chemical reaction is the transition state, a high-energy, transient arrangement of atoms that must be surpassed for the reaction to occur. The energy required to reach this state is the activation energy. Computational methods can be used to locate the precise geometry of transition states and calculate their energies. While direct experimental evidence for some transition states can be elusive, computational studies can provide strong support for proposed mechanisms. core.ac.uk For example, in the synthesis of 2-arylbenzothiazoles, a related class of compounds, understanding the transition states is crucial for optimizing reaction conditions. researchgate.net

A potential energy surface (PES) is a conceptual map that illustrates the energy of a chemical system as its geometry changes during a reaction. By mapping the PES, researchers can visualize the most likely path from reactants to products, identifying all intermediates and transition states along the way.

For the synthesis of this compound, a plausible synthetic route involves the condensation of an o-aminophenol with a 2-thienyl aldehyde derivative. nih.gov Computational mapping of this pathway would reveal the energy profile of the reaction, including the formation of an imine intermediate and the subsequent cyclization to form the benzoxazole ring. These calculations are vital for understanding the factors that control the reaction's efficiency and for designing improved synthetic methods.

Table 4: Hypothetical Energy Profile for a Two-Step Benzoxazole Synthesis

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants (o-aminophenol + aldehyde) | 0 |

| 1 | Transition State 1 (Imine formation) | +18 |

| 2 | Imine Intermediate | -5 |

| 3 | Transition State 2 (Cyclization) | +12 |

| 4 | Product (Dihydro-benzoxazole) | -20 |

This table represents a simplified, hypothetical energy pathway for the formation of a dihydro-benzoxazole ring.

Advanced Applications in Materials Science and Catalysis

Utilization in Functional Materials and Organic Electronics

The conjugated system formed by the linkage of the thienyl and benzoxazole (B165842) rings endows this class of compounds with interesting photophysical properties, making them suitable for a range of applications in organic electronics and materials science.

Development of Fluorescent Probes and Chemical Sensors Based on Thienyl-Benzoxazoles

The inherent fluorescence of the benzoxazole core, which can be modulated by the appended thienyl group and by interactions with analytes, is a key feature in the design of chemical sensors. Researchers have successfully synthesized and characterized novel benzoxazole-derived fluorescent probes for the detection of various metal ions. For instance, a "turn-off" fluorescent probe featuring a benzoxazole fluorophore demonstrated high selectivity and sensitivity for mercury ions (Hg²⁺), with a 1:1 complexation ratio. The fluorescence intensity of this probe was found to vary linearly with the concentration of Hg²⁺. researchgate.net Similarly, a "turn-on" fluorescent probe based on a benzoxazole fluorophore was developed for the detection of zinc ions (Zn²⁺), also exhibiting a 1:1 complexation ratio and a linear response range. researchgate.net

These sensing mechanisms often rely on processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of a specific ion alters the electronic structure of the molecule and, consequently, its fluorescence properties. The design of these probes involves the careful selection of chelating moieties that can be integrated into the thienyl-benzoxazole backbone to ensure selective binding to the target analyte.

| Probe Type | Target Ion | Sensing Mechanism | Complexation Ratio | Response |

| Benzoxazole-based | Hg²⁺ | Turn-off fluorescence | 1:1 | Linear |

| Benzoxazole-based | Zn²⁺ | Turn-on fluorescence | 1:1 | Linear |

Integration into Light-Emitting Devices and Optoelectronic Applications

Thiophene (B33073) and benzoxazole derivatives are integral components in the field of organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. These compounds can function as emitters, host materials, or charge transport layers within the device architecture. The combination of the electron-donating thiophene and the electron-accepting benzoxazole can create a donor-π-acceptor (D-π-A) structure, which is a common design motif for efficient OLED materials. unito.itbeilstein-journals.org

For example, novel diketopyrrolopyrrole (DPP) based small molecules incorporating thienyl moieties have been synthesized and shown to have narrow optical bandgaps, making them promising for near-infrared (NIR) applications. unito.it In other research, benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine (BTP) derivatives, which combine a thiophene ring with a nitrogen-containing heterocycle, have been developed as high triplet energy bipolar host materials for both green and blue phosphorescent OLEDs, achieving high quantum efficiencies. rsc.org Furthermore, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized for use in various optoelectronic devices, including OLEDs. mdpi.com

The performance of these materials in OLEDs is dictated by factors such as their energy levels (HOMO and LUMO), triplet energy, charge carrier mobility, and photoluminescence quantum yield. The tunability of the chemical structure of thienyl-benzoxazole derivatives allows for the fine-tuning of these properties to optimize device performance.

| Material Type | Application in OLEDs | Key Properties | Achieved Performance |

| Diketopyrrolopyrrole (DPP) with thienyl moieties | Emitter | Narrow optical bandgap | Promising for NIR applications |

| Benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine (BTP) derivatives | Host material | High triplet energy, bipolar charge transport | High quantum efficiency in green and blue PHOLEDs |

| Carbazole and diphenyl imidazole (B134444) derivatives | Host material | High triplet energies (>3.0 eV) | QE of 8.3% (green), 6.4% (red), 7.6% (sky-blue) |

| Poly[fluorene-alt-di(2-thienyl)-benzothiadiazole] | Emitting layer | Red emission | Potential for various optoelectronic applications |

Exploration of Specific Optical Properties for Advanced Materials Development

The optical properties of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole and its derivatives are a subject of intense research for the development of advanced materials. The introduction of a thiophene linker between a diketopyrrolopyrrole (DPP) core and other aromatic moieties has been shown to cause a significant bathochromic (red) shift in both the absorption and emission spectra. nih.gov This ability to tune the optical properties through molecular design is crucial for creating materials with specific absorption and emission characteristics for applications ranging from organic solar cells to bio-imaging.

The photophysical properties of these compounds, including their absorption and emission maxima, Stokes shift, and fluorescence quantum yields, are investigated in various solvents to understand the influence of the environment on their electronic transitions. nih.govmdpi.com For instance, studies on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivatives have explored their solvatochromic effects and photostability. mdpi.com The quantum yield and fluorescence decay time of these compounds were found to be significantly dependent on the solvent. mdpi.com Such detailed characterization is essential for predicting the performance of these materials in solid-state devices.

Application as Ligands in Advanced Catalytic Systems

The nitrogen atom in the oxazole (B20620) ring and the sulfur atom in the thiophene ring of the this compound scaffold can act as coordination sites for metal ions. This has led to their exploration as ligands in various catalytic systems.

Design and Synthesis of Chiral and Redox-Active Benzoxazole-Thiophene Hybrid Ligands

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Researchers have synthesized novel chiral thiophene-oxazoline ligands that incorporate a diphenylphosphino group at different positions. researchgate.net These P,N-type ligands have been utilized in enantioselective palladium-catalyzed allylation reactions. researchgate.net The modular nature of their synthesis allows for the systematic variation of both the chiral oxazoline (B21484) unit and the substitution pattern on the thiophene ring, enabling the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic transformations.

The synthesis of these hybrid ligands often involves multi-step procedures starting from readily available precursors. For example, the synthesis of benzoxazole derivatives as melatoninergic ligands has been reported, establishing the benzoxazole nucleus as a key pharmacophore. nih.gov While not directly catalytic, this highlights the synthetic accessibility of functionalized benzoxazole systems that can be adapted for ligand design.

Role in Homogeneous and Heterogeneous Catalysis

Benzoxazole and thiophene-containing ligands have found application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of these ligands can catalyze a variety of organic transformations. For instance, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the ligand was found to have a considerable impact on the catalytic performance and the properties of the resulting polymers. mdpi.com

In the realm of heterogeneous catalysis, the immobilization of these ligands or their metal complexes onto solid supports can offer advantages such as catalyst recyclability and ease of product separation. While specific examples for this compound are not prevalent in the provided search results, the general principles of using oxazole-containing structures in catalysis are well-established. For example, the development of a homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzoxazole derivatives demonstrates the catalytic potential of related structures in metal-free systems. researchgate.net

Investigation of Catalytic Efficiency in Specific Organic Transformations

Research into the direct catalytic application of this compound for specific organic transformations such as C-H arylation, alcohol oxidations, and asymmetric cycloadditions is an emerging area. While the benzoxazole and thiophene moieties themselves are subjects of extensive catalytic research, studies focusing on the catalytic efficiency of the combined "this compound" molecule are not extensively detailed in current literature.

However, the principles of related catalytic systems offer a predictive framework. For instance, palladium-catalyzed direct C-H arylation is a common method for functionalizing heterocyclic compounds like benzoxazoles and thiophenes. beilstein-journals.orgmdpi.com In these reactions, the heterocyclic compound typically acts as the substrate rather than the catalyst. Similarly, copper-catalyzed systems have been employed for the oxidative C(aryl)-C(OH) bond activation of aryl alcohols to produce arylated benzoxazoles. nih.gov

The potential for this compound to act as a ligand in transition-metal catalysis is a plausible area for future investigation. The nitrogen and sulfur atoms could coordinate with metal centers, potentially influencing the selectivity and efficiency of reactions like asymmetric cycloadditions. researchgate.netscu.edu.cn However, specific data on its performance as a catalyst or ligand in these transformations is not yet widely available.

Incorporation into Polymer Chemistry

The integration of thienyl-benzoxazole structures into polymer chains is a key strategy for developing high-performance materials with tailored electronic and optical properties.

The rigid and planar structure of the benzoxazole unit, combined with the electron-donating nature of the thiophene ring, makes the thienyl-benzoxazole moiety a valuable building block for a range of specialty polymers. titech.ac.jpossila.comrsc.org These heterocyclic units are fundamental in creating molecular and polymer organic semiconductors. ossila.com They are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and confer specific optoelectronic functionalities. titech.ac.jpresearchgate.net

Donor-acceptor (D-A) copolymers, which are crucial for optoelectronic devices, often utilize thiophene derivatives as the donor unit and electron-deficient moieties as the acceptor. nih.govresearchgate.net The combination of a thienyl group (donor) with a benzoxazole group (which can be part of a larger acceptor system) allows for the tuning of the polymer's electronic energy levels and optical bandgap. nih.gov For example, polymers containing benzoxazole units have been synthesized to create materials with high glass transition temperatures and excellent mechanical properties. titech.ac.jprsc.org The synthesis of such polymers can be achieved through methods like the Sonogashira coupling reaction to create alternating D-A structures. mdpi.com

The table below summarizes examples of polymer systems where benzoxazole and thienyl moieties are used as building blocks, highlighting their resulting properties.

| Polymer Type | Monomers/Building Blocks | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(benzoxazole imide)s (PBOPIs) | Diamine monomers with benzoxazole moiety and commercial dianhydrides | High glass transition temps (285-363 °C), excellent thermal stability (up to 564 °C), good mechanical strength (103-126 MPa). rsc.org | High-performance films, microelectronics. titech.ac.jp |

| Donor-Acceptor Copolymers | Fluorene and di-2-thienyl-2,1,3-benzothiadiazole units | Red light emission, high charge mobility, tunable electronic energy levels. nih.gov | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). nih.gov |

| Benzobisoxazole (BBO)-Based Polymers | Alkylated BBO moieties copolymerized with an electron-donating block | Planar fused aromatic structure, good solubility, p-type characteristics. mdpi.com | Organic thin-film transistors (OTFTs). mdpi.com |

The inclusion of thienyl-benzoxazole units has a profound impact on the final properties of polymers, particularly their optical and electronic characteristics.

Optical Features: The extended π-conjugated system created by linking thienyl and benzoxazole units significantly influences how the polymer interacts with light. These polymers often exhibit strong absorption in the UV-visible range and can be designed to be fluorescent. nih.gov The specific absorption and emission wavelengths can be fine-tuned by modifying the chemical structure, such as by adding different substituent groups or altering the conjugation length. mdpi.comwhiterose.ac.uk For instance, copolymers containing fluorene and di-2-thienyl-2,1,3-benzothiadiazole (a structure related to thienyl-benzoxazole) are known to be red-emitting materials. nih.gov Fluorination of benzoxazole-containing molecules has also been shown to improve electro-optical properties in liquid crystal mixtures. mdpi.com

Electronic Conductivity: Polymers with conjugated backbones, such as those containing polythiophene segments, are known for their electrical conductivity. du.ac.ir The incorporation of thienyl-benzoxazole moieties into a polymer chain creates a donor-acceptor structure that facilitates intramolecular charge transfer, which is essential for conductivity. researchgate.net The delocalized π-electron system along the polymer backbone allows for the movement of charge carriers (electrons and holes). nih.govdu.ac.ir The conductivity can be further enhanced through doping. The specific arrangement and electronic nature of the donor (thiophene) and acceptor (benzoxazole-containing unit) components determine the polymer's bandgap, as well as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical parameters for performance in electronic devices like transistors and solar cells. nih.govnih.gov

The following table details the influence of incorporating these moieties on polymer properties.

| Property | Influence of Thienyl-Benzoxazole Moiety | Controlling Factors | Resulting Characteristic |

|---|---|---|---|

| Optical Bandgap (Egopt) | Creates a donor-acceptor system that lowers the bandgap compared to the respective homopolymers. mdpi.com | Conjugation length, strength of donor/acceptor units, presence of spacers (e.g., ethynylene). mdpi.comwhiterose.ac.uk | Tunable light absorption, enabling applications in colored displays and photovoltaics. nih.gov |

| Electronic Conductivity | Provides a conjugated pathway for charge carrier movement. du.ac.ir | Degree of crystallinity, inter-chain interactions, doping level. du.ac.ir | Semiconducting or conductive behavior suitable for organic electronics. mdpi.com |

| Thermal Stability | The rigid benzoxazole ring enhances the thermal stability of the polymer backbone. titech.ac.jprsc.org | Polymer chain linearity and intermolecular interactions. titech.ac.jp | Higher decomposition temperatures and glass transition temperatures. rsc.org |

| Luminescence | The conjugated D-A structure can lead to efficient photoluminescence or electroluminescence. nih.gov | Combination of donor and acceptor units (e.g., fluorene as a blue emitter combined with a thienyl-acceptor unit for red emission). nih.gov | Application in Organic Light-Emitting Diodes (OLEDs). nih.gov |

Structure Reactivity and Structure Property Relationship Studies of Thienyl Benzoxazole Derivatives

Correlating Subtle Structural Modifications with Catalytic Performance and Selectivity

While 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole itself is not typically a catalyst, its derivatives serve as versatile ligands that can be coordinated with transition metals to form catalytically active complexes. The performance and selectivity of these metal complexes are highly sensitive to the electronic and steric nature of the benzoxazole-based ligand.

For example, in the ring-opening polymerization (ROP) of cyclic esters like rac-lactide and ε-caprolactone, titanium (IV) and zirconium (IV) complexes supported by salicylbenzoxazole ligands have demonstrated moderate to good catalytic activity without the need for co-catalysts. bohrium.com A single-site zirconium alkoxide complex was particularly efficient, converting 400 equivalents of monomer into polymer with high yields (≥90%) in under an hour. bohrium.com The selectivity of such polymerizations, for instance, the preference for producing iso-enriched polylactide, is also governed by the geometry and electronic environment imposed by the ligand. bohrium.com

Furthermore, Co(II/III) complexes incorporating benzoxazole (B165842) and benzothiazole (B30560) ligands have been investigated as heterogeneous photocatalysts for the degradation of organic dyes. mdpi.com The electrochemical stability of the complex, which is directly influenced by the ligand structure, was found to correlate with its photocatalytic efficiency. mdpi.com Modifying the 2-substituent from a simple aryl to a thienyl group would alter the ligand's electronic profile and, consequently, the redox potential and stability of the metal complex, thereby tuning its catalytic performance.

The table below summarizes the performance of representative metal complexes with benzoxazole-type ligands in different catalytic applications, illustrating how ligand design impacts catalytic outcomes.

| Catalyst System (Ligand + Metal) | Reaction Type | Key Performance Metric | Reference |

|---|---|---|---|

| Salicylbenzoxazole + Zr(IV) | ROP of rac-lactide | High activity (400 equiv. in 1h); Iso-enriched polylactide (Pm = 0.60) | bohrium.com |

| Salicylbenzoxazole + Ti(IV) | ROP of ε-caprolactone | Moderate to good activity; Controlled molecular weight | bohrium.com |

| Bis-benzoxazole + Zr(IV)/MAO | Ethylene (B1197577) Polymerization | Activity up to 424 kg PE/mol cat. h; High molecular weight PE | researchgate.net |

| Benzoxazole Schiff base + Co(II/III) | Photocatalytic Dye Degradation | Energy gap of ~1.62–1.77 eV; Efficiency linked to electrochemical stability | mdpi.com |

Establishing Relationships Between Molecular Architecture and Optical/Electronic Characteristics for Materials Design

The fusion of an electron-donating thienyl ring with an electron-accepting benzoxazole moiety creates a classic donor-π-acceptor (D-π-A) architecture. This structure is fundamental to the design of advanced materials for organic electronics and photonics, as it facilitates intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT and the resulting optical and electronic properties are directly tied to the molecular architecture.

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters. In thienyl-benzoxazole systems, the HOMO is typically localized on the electron-rich thiophene (B33073) unit, while the LUMO is centered on the benzoxazole acceptor. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (Eg), dictates the wavelength of light absorption and emission. tandfonline.comnih.gov Computational studies on analogous polythiophenes containing benzoxazole and benzothiazole units have shown that the nature of the heteroatom in the acceptor (O vs. S) and the presence of additional substituents can significantly tune the band gap. tandfonline.comnih.gov For instance, replacing an oxygen atom with sulfur (benzoxazole to benzothiazole) in one polymer system was predicted to decrease the band gap from 0.621 eV to 0.239 eV, demonstrating the profound impact of subtle structural changes. researchgate.net

This D-π-A structure also gives rise to solvatochromism, where the absorption and emission wavelengths of the molecule shift in response to the polarity of the solvent. researchgate.net This phenomenon is a direct consequence of the change in the molecule's dipole moment between the ground and excited states. Studies on related benzothiadiazole dyes conjugated with benzoxazole moieties have demonstrated significant solvatochromic shifts, which can be correlated with empirical solvent polarity scales. researchgate.net

The following table presents calculated and experimental electronic property data for several analogous D-π-A systems containing thiophene and a heterocyclic acceptor, providing insight into the expected characteristics of thienyl-benzoxazole derivatives.

| Compound Class | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) | Key Feature | Reference |

|---|---|---|---|---|---|

| Thienyl-DPP Derivative (T-IDM) | -5.87 | -4.41 | 1.28 (thin film) | Very low band gap for NIR applications | unito.it |

| 4,7-di(thiophen-2-yl)benzothiadiazole (2d) | -5.12 (calc.) / -5.86 (exp.) | -2.98 (calc.) | 2.14 (calc.) / 2.23 (exp.) | Classic D-A-D structure | nih.gov |

| Poly[3-(benzoxazole-2-yl)thiophene] (P2) | - | - | 0.239 (calc.) | Comparison with benzothiazole analogue (P1, Eg=0.621 eV) | researchgate.net |

| Fluorene-di-2-thienyl-benzothiadiazole Polymer | -5.67 | -3.75 | 1.92 | Used in organic electronics | nih.gov |

Investigating Substituent Effects on Reactivity in Various Synthetic Methodologies

Studies on the synthesis of various 2-substituted benzoxazoles have established clear structure-reactivity relationships. For the 2-aminophenol (B121084) component, electron-donating groups (e.g., alkyl, methoxy) on the benzene (B151609) ring generally enhance the nucleophilicity of the amino group, facilitating the initial condensation step. Conversely, electron-withdrawing groups (e.g., nitro, halogen) can decrease this nucleophilicity but may facilitate the final cyclization/dehydration step. Research has shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the 2-aminophenol ring can increase the yield of the benzoxazole product. marmara.edu.tr

The following table illustrates the effect of substituents on the aldehyde precursor on the yield of the final 2-substituted benzoxazole product under specific catalytic conditions.

| Aldehyde (R-CHO) | Substituent (R) | Electronic Effect of R | Product Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Phenyl | Neutral | 85 | nih.gov |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Electron-Donating | 82 | nih.gov |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | Electron-Withdrawing | 80 | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Electron-Withdrawing (Inductive) | 84 | nih.gov |

| Thiophene-2-carboxaldehyde | Thiophen-2-yl | Electron-Rich Heterocycle | 78 | nih.gov |

Understanding Conformational Dynamics and their Impact on Chemical Functionality

The chemical functionality of 2-(2-thienyl)benzoxazole, particularly its optical and electronic properties, is intimately linked to its three-dimensional structure and conformational dynamics. The key degree of freedom in this molecule is the rotation around the single bond connecting the C2 atom of the benzoxazole ring to the C2 atom of the thienyl ring. The dihedral angle between the planes of these two aromatic systems dictates the extent of π-conjugation across the molecule.

A planar or near-planar conformation allows for maximum overlap of the p-orbitals, leading to effective delocalization of π-electrons. This enhanced conjugation results in a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption and emission spectra. irb.hr Conversely, a twisted conformation disrupts this conjugation, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift. Therefore, understanding the conformational preferences and the energy barriers to rotation is crucial for predicting and controlling the molecule's properties.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring these dynamics. nih.govmdpi.com By performing a potential energy scan, where the total energy of the molecule is calculated as a function of the dihedral angle, the most stable conformers (energy minima) and the transition states for rotation (energy maxima) can be identified. For a related 2-(carbonylmethylthio)benzoxazole, computational studies revealed that a planar conformation was the most stable, which was in perfect agreement with the experimental structure found in the crystal phase. nih.gov In similar bi-aryl heterocyclic systems, steric hindrance between ortho-hydrogens on the adjacent rings can lead to a slightly twisted, but still near-planar, lowest-energy conformation. The balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion determines the final geometry. This conformational flexibility can also be influenced by the surrounding environment, such as the polarity of a solvent or the rigid packing forces in a solid-state crystal.

Future Directions and Emerging Research Avenues for 2 2 Thienyl 2,3 Dihydro 1,3 Benzoxazole

Development of Innovative and Highly Efficient Synthetic Strategies

The future synthesis of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole and its derivatives will prioritize efficiency, sustainability, and versatility. While traditional methods for creating benzoxazoles often involve harsh conditions or expensive catalysts, modern research is pivoting towards greener and more atom-economical alternatives. nih.govresearchgate.net The most common routes involve the condensation of 2-aminophenols with various carbonyl compounds like aldehydes, carboxylic acids, or acyl chlorides. ijpbs.comnih.govresearchgate.net

Future strategies will likely focus on refining catalyst systems and reaction media to minimize environmental impact. This includes the expanded use of nanocatalysts, reusable catalysts, and solvent-free or aqueous reaction conditions. ijpbs.comnih.govorgchemres.org For instance, methods employing magnetic nanoparticles or ionic liquids are gaining traction for their ease of separation and potential for recycling. nih.gov Microwave-assisted and sonochemical methods also offer significant advantages by reducing reaction times and often increasing yields. ijpbs.commdpi.com The development of one-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel, will be crucial for streamlining the production of complex derivatives. researchgate.net

| Synthetic Method | Key Features | Typical Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Condensation | Direct cyclization of 2-aminophenols with aldehydes or acids. | PEG-SO3H, NH4Cl, Zinc triflate, SiO2-FeCl3 | High yields, mild conditions, catalyst reusability. | ijpbs.comjetir.orgarabjchem.org |

| Nanocatalyst-Mediated Synthesis | Use of metallic nanoparticles to enhance reaction rates. | Copper ferrite, Ag@TiO2 nanocomposites | High efficiency, green reaction media (e.g., water). | ijpbs.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | PS-PPh3 resin, various catalysts | Drastically reduced reaction times, improved yields. | researchgate.netmdpi.com |

| Metal-Free Synthesis | Avoidance of heavy metal catalysts. | Imidazolium (B1220033) chloride, elemental sulfur | Economical, environmentally friendly, avoids metal contamination. | nih.govmdpi.com |

Exploration of Novel Applications in Niche Functional Materials

The unique hybrid structure of this compound, combining an electron-rich thiophene (B33073) unit with the benzoxazole core, makes it a compelling candidate for a range of niche functional materials. Benzoxazole derivatives are already recognized for their promising photoluminescent properties and are being explored as fluorescent probes, whitening agents, and components in organic light-emitting diodes (OLEDs). jetir.orgperiodikos.com.brperiodikos.com.br

Future research will likely delve into harnessing these properties for advanced applications:

Organic Electronics: The thienyl moiety is a well-established building block for organic semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). unito.itmdpi.com By systematically modifying the core structure of this compound, researchers could tune its electronic properties (e.g., HOMO/LUMO energy levels) to create new p-type or n-type semiconductor materials.

Fluorescent Sensors and Probes: Benzoxazoles are known to exhibit fluorescence that is sensitive to their local environment. rsc.org This property can be exploited to design chemosensors for detecting specific metal ions or volatile organic compounds. mdpi.comscilit.com For example, carbazole-based benzoxazole derivatives have shown the ability to change their fluorescent color in response to mechanical force or acidic vapors. scilit.com

Bio-imaging: The strong fluorescence of some benzoxazole derivatives makes them suitable as probes for biological imaging, particularly for targeting and visualizing DNA. periodikos.com.brperiodikos.com.br

| Application Area | Key Property | Research Direction | Reference |

|---|---|---|---|

| Organic Semiconductors | Charge transport capabilities from thienyl group. | Design of derivatives for OTFTs and OPVs. | unito.itmdpi.com |

| Fluorescent Chemosensors | Environment-sensitive fluorescence. | Development of sensors for ions, acids, or mechanical stress. | mdpi.comscilit.com |

| Organic Light-Emitting Diodes (OLEDs) | Strong photoluminescence. | Creation of novel emitters for display and lighting technology. | jetir.org |

| DNA Probes & Bio-imaging | Enhanced fluorescence upon binding to biological targets. | Synthesis of safer, more sensitive fluorescent probes for DNA. | periodikos.com.brperiodikos.com.br |

Integration with Artificial Intelligence and Machine Learning for Rational Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of new molecules. nih.gov For a scaffold like this compound, AI and machine learning (ML) offer powerful tools for rational compound design, accelerating the traditional design-make-test-analyze cycle. acs.orgnih.gov

Emerging research avenues in this domain include:

Predictive Modeling: ML algorithms can be trained on existing chemical databases to predict the properties of novel, unsynthesized benzoxazole derivatives. nih.govresearchgate.net This includes predicting electronic properties for materials science applications or biological activity for drug discovery.

Generative Design: AI models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can generate entirely new molecular structures based on a desired set of properties. researchgate.net This could lead to the discovery of novel thienyl-benzoxazole derivatives with enhanced fluorescence or optimized semiconductor characteristics.

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by AI can propose viable and efficient synthetic routes for complex target molecules. acs.orgiscientific.org This can help chemists overcome synthetic challenges and identify more sustainable pathways, aligning with the goals outlined in section 7.1.

The integration of these computational methods will allow researchers to explore the vast chemical space around the this compound core more efficiently, prioritizing candidates with the highest probability of success before committing to laborious laboratory synthesis. openmedicinalchemistryjournal.comwiley.com

Interdisciplinary Research Collaborations in Advanced Chemical Sciences

The full potential of this compound will only be realized through robust interdisciplinary collaboration. The journey from a synthesized molecule to a functional device or therapeutic agent requires a convergence of expertise from diverse scientific fields. cambridge.orgox.ac.uk The development of advanced functional materials is, by its nature, an interdisciplinary endeavor. ox.ac.uk

Future progress will depend on creating synergistic partnerships:

Synthetic Chemists and Materials Scientists: Chemists who develop new synthetic routes must work closely with materials scientists who can characterize the physical and electronic properties of the new compounds and fabricate them into devices like transistors or sensors. washington.eduquora.com

Experimentalists and Computational Chemists: Computational chemists using AI/ML to design new molecules need to collaborate with experimentalists to synthesize and validate the predicted properties of these compounds, creating a feedback loop that refines the predictive models. mghpcc.org

Chemists and Biologists/Pharmacologists: In exploring potential biomedical applications, such as bio-imaging probes or anticancer agents, collaboration between synthetic chemists and life scientists is essential for biological evaluation and understanding structure-activity relationships. mdpi.combiotech-asia.org

Such collaborations shorten development time, reduce technical risk, and increase the likelihood of transformative breakthroughs. researchgate.netmit.edu Fostering these connections through joint research programs, shared facilities, and interdisciplinary centers will be paramount to advancing the science and application of this and other promising molecular scaffolds. ucsb.edutifrh.res.incms-conferences.org

Q & A

Q. Table 1: Representative Synthetic Conditions for Benzoxazole Derivatives

| Precursor | Solvent | Catalyst | Yield (%) | Purity Validation Method |

|---|---|---|---|---|

| 2-Thienylamine derivative | DMF | CuI (10 mol%) | 65–78 | |

| Benzoxazole intermediate | Toluene | Pd(PPh) | 72 | HPLC, elemental analysis |

Advanced: How do electronic effects of substituents influence RNA-binding affinity in benzoxazole derivatives?

Answer:

The RNA-binding affinity of benzoxazoles is modulated by substituents that alter the basicity of the N3 position, a critical interaction site. For example:

- Electron-donating groups (EDGs) : Methoxy or methyl groups at the benzene ring increase electron density at N3, enhancing hydrogen bonding with RNA targets. However, excessive EDGs may reduce solubility .

- Electron-withdrawing groups (EWGs) : Nitro or halide substituents decrease N3 basicity, weakening binding but improving metabolic stability.

Q. Methodological Insight :

- Use FRET-based binding assays to quantify EC values.

- Correlate substituent Hammett constants () with binding data to establish quantitative SAR .

Q. Table 2: Substituent Effects on RNA-Binding Affinity

| Substituent (Position) | EC (μM) | |

|---|---|---|

| -OCH (para) | -0.27 | 28 |

| -Cl (meta) | +0.37 | 45 |

| -NO (ortho) | +1.24 | >100 |

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the thienyl and benzoxazole moieties. Key peaks include aromatic protons at 6.8–7.5 ppm and diastereotopic protons in the dihydro ring .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1600–1650 cm) and C-O (1250–1300 cm) validate the benzoxazole core .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (<0.3% deviation) .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity of benzoxazole derivatives?

Answer:

Discrepancies often arise from structural variations and assay conditions. To address this:

- Structural uniformity : Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., dihydro ring conformation) via X-ray crystallography .

- Assay standardization : Compare MIC values under identical conditions (e.g., broth microdilution for Gram-positive bacteria like Bacillus subtilis) .

- Mechanistic studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects and rule off-target interactions .

Key Insight : Derivatives with thienyl groups show selective activity against Gram-positive pathogens but limited efficacy against Gram-negative strains due to outer membrane permeability barriers .

Advanced: What strategies optimize catalytic efficiency in benzoxazole synthesis?

Answer:

- Catalyst screening : Test heterogeneous catalysts (e.g., Cu-ZSM-5 zeolites) for recyclability and reduced metal leaching .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves atom economy .

- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. coupling) .

Q. Table 3: Catalyst Performance in Benzoxazole Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| CuI | 8 | 72 | 12 |

| Pd/C (5 wt%) | 4 | 85 | 18 |

| Zeolite-supported Cu | 6 | 78 | 15 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene derivatives) .

- Waste disposal : Neutralize acidic/basic residues before incineration to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.